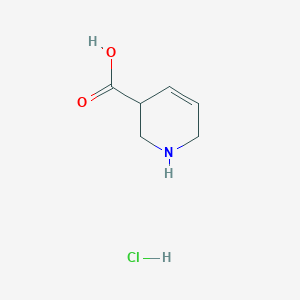

1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

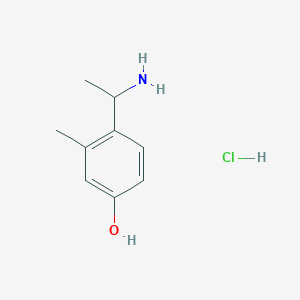

1,2,3,6-Tetrahydropyridine-3-carboxylic acid hydrochloride is a heterocyclic compound . It is a building block that is useful in chemical synthesis . The compound has a molecular weight of 163.6 and its IUPAC name is 1,2,3,6-tetrahydropyridine-3-carboxylic acid hydrochloride .

Synthesis Analysis

The synthesis of 1,2,3,6-tetrahydropyridine derivatives has been achieved through various methods. One such method involves a palladium-catalyzed highly 6-endo-selective alkyl-Heck reaction of unactivated alkyl iodides . Another method involves acid-promoted condensations of N-[(Z)-3-iodoallyl]-aminoacetaldehydes and hydrazine hydrate followed by Pd-catalyzed asymmetric intramolecular hydrazone-type Heck reactions .Molecular Structure Analysis

The molecular structure of 1,2,3,6-Tetrahydropyridine-3-carboxylic acid hydrochloride can be represented by the InChI code: 1S/C6H9NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-2,5,7H,3-4H2,(H,8,9);1H . The compound has a molecular weight of 163.6 .Chemical Reactions Analysis

1,2,3,6-Tetrahydropyridine derivatives have been found to undergo various chemical reactions. For instance, they can undergo acid-promoted condensations followed by Pd-catalyzed asymmetric intramolecular hydrazone-type Heck reactions .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound is stored at room temperature and shipped at normal temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

1,2,3,6-Tetrahydropyridine-3-carboxylic acid derivatives are vital in the synthesis of complex organic compounds due to their interesting biological activities. Methods for synthesizing these derivatives include phosphine-catalyzed ring-forming reactions, ring-closing metathesis (RCM), and intramolecular 1,6-conjugate addition of 2,4-dienylamines. These methods offer pathways to generate cyclic compounds with potential for further functionalization and exploration of new biological activities (Kim et al., 2016).

Antimicrobial and Antimycobacterial Properties

Derivatives of tetrahydropyridine, including those related to 1,2,3,6-tetrahydropyridine-3-carboxylic acid, have been explored for their antimicrobial properties. Specific compounds have shown significant to moderate antibacterial activity and promising antifungal activity, suggesting their potential use in developing new antimicrobial agents (Shastri & Post, 2019).

Coordination Polymers and Metal-Organic Frameworks

The chemical structure of 1,2,3,6-tetrahydropyridine-3-carboxylic acid derivatives makes them suitable ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have interesting crystal structures and photophysical properties, which are valuable for applications in luminescence, sensing, and catalysis. For example, lanthanide-based coordination polymers assembled from derivatives exhibit fascinating structural and luminescent properties (Sivakumar et al., 2011).

Catalysis and Organic Synthesis

Tetrahydropyridine-3-carboxylic acid derivatives have found applications in catalysis and organic synthesis, serving as intermediates or catalysts for the formation of complex organic molecules. The synthesis of such derivatives involves various catalytic methods that enable the formation of highly functionalized compounds, useful in the development of new pharmaceuticals and materials (Asadi et al., 2017).

Molecular Structures and Crystal Engineering

Research into the molecular structures and crystal engineering of tetrahydropyridine-3-carboxylic acid derivatives reveals insights into their supramolecular assembly and hydrogen-bonding motifs. These studies contribute to the understanding of molecular interactions and the design of materials with tailored properties (Long et al., 2014).

Mecanismo De Acción

Safety and Hazards

The compound is classified under GHS07 and has a signal word of 'Warning’ . It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Direcciones Futuras

Tetrahydropyridines (THPs), including 1,2,3,6-Tetrahydropyridine-3-carboxylic acid hydrochloride, have sparked notable interest as an auspicious heterocyclic moiety . They have been identified in both natural products and synthetic pharmaceutical agents . More innovative methods are being developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities are being determined . The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .

Propiedades

IUPAC Name |

1,2,3,6-tetrahydropyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-2,5,7H,3-4H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTVWEHDIUFISN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CN1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(sec-butyl)-3-(1-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2761686.png)

![Tert-butyl 3-(methylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2761687.png)

![4-ethoxy-3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2761695.png)

![4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine](/img/structure/B2761696.png)

![N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761697.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-chlorobenzoate](/img/structure/B2761700.png)

![2-[1-[(4-Methylphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2761702.png)